molecular formula C15H15ClO B14583947 4-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol CAS No. 61259-76-5

4-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol

Cat. No.: B14583947
CAS No.: 61259-76-5
M. Wt: 246.73 g/mol
InChI Key: SOLTUFLHLVHJFM-UHFFFAOYSA-N
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Description

4-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chlorophenyl group attached to a methylphenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol typically involves the reaction of 3-chlorobenzyl chloride with 2,6-dimethylphenol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the chlorophenyl group can interact with hydrophobic regions. These interactions can disrupt cellular processes and lead to antimicrobial effects. Additionally, the compound may inhibit certain enzymes by binding to their active sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol is unique due to the presence of both the chlorophenyl and methylphenol groups, which confer distinct chemical and biological properties.

Properties

CAS No.

61259-76-5

Molecular Formula

C15H15ClO

Molecular Weight

246.73 g/mol

IUPAC Name

4-[(3-chlorophenyl)methyl]-2,6-dimethylphenol

InChI

InChI=1S/C15H15ClO/c1-10-6-13(7-11(2)15(10)17)8-12-4-3-5-14(16)9-12/h3-7,9,17H,8H2,1-2H3

InChI Key

SOLTUFLHLVHJFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)CC2=CC(=CC=C2)Cl

Origin of Product

United States

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